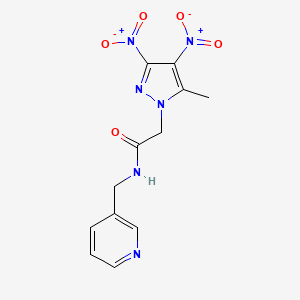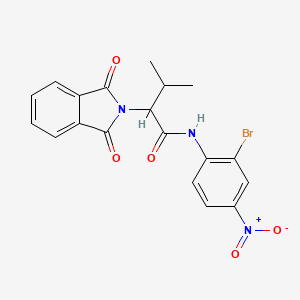
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid, also known as OTB, is a tetrazole-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid is not fully understood. However, it has been proposed that 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid exerts its biological activities by modulating protein function through covalent modification of cysteine residues.
Biochemical and Physiological Effects:
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has also been shown to exhibit antimicrobial activity against a range of gram-positive and gram-negative bacteria and antiviral activity against herpes simplex virus type 1. Additionally, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to modulate the activity of various proteins, including transcription factors and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid. One direction is to further investigate the mechanism of action of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid and its potential as a therapeutic agent for various diseases. Another direction is to explore the use of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid as a building block for the synthesis of functionalized materials and polymers. Additionally, the development of new synthetic methods for 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid and its derivatives could lead to the discovery of novel compounds with improved biological activities.
Méthodes De Synthèse
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid can be synthesized via a multistep process starting from the commercially available starting material, 2-bromo-2-butenoic acid. The first step involves the conversion of 2-bromo-2-butenoic acid to the corresponding azide using sodium azide. The azide is then reduced to the amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with tetrazole-5-carboxylic acid to form 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid.
Applications De Recherche Scientifique
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material sciences, and biochemistry. In medicinal chemistry, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In material sciences, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been used as a building block for the synthesis of functionalized polymers and materials. In biochemistry, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been used as a tool to study protein-ligand interactions.
Propriétés
IUPAC Name |
(Z)-4-oxo-4-(2H-tetrazol-5-ylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O3/c11-3(1-2-4(12)13)6-5-7-9-10-8-5/h1-2H,(H,12,13)(H2,6,7,8,9,10,11)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLRRVCRLLMKI-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)NC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-(2H-tetrazol-5-ylamino)but-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)


![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)